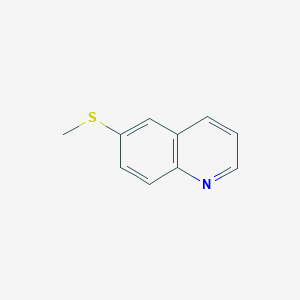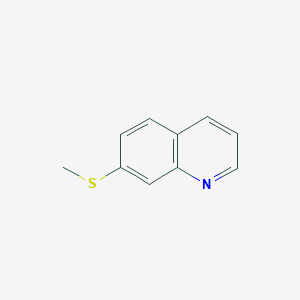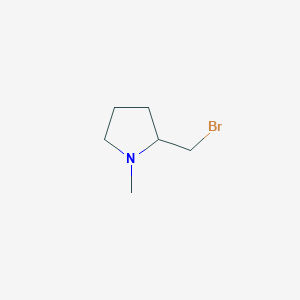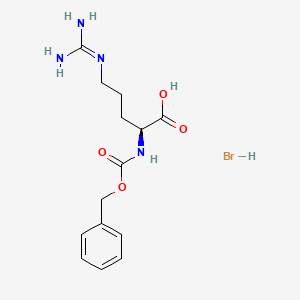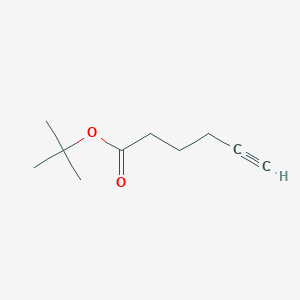
5-Hexynoic acid tert-butyl ester
Overview
Description
5-Hexynoic acid tert-butyl ester is a chemical compound with the molecular formula C10H16O2 . It is an alkynoic acid .
Synthesis Analysis
The synthesis of this compound can be achieved through several methods. One approach involves the highly stereoselective reduction of ketoester 1a catalyzed by KRED-06 . Another method involves the reaction of the appropriate carboxylic acids with N,N-dimethylformamide di-tert-butyl acetal .Molecular Structure Analysis
The molecular structure of this compound consists of a carbon backbone with a tert-butyl ester functional group . Detailed crystallographic data such as bond lengths and angles can be found in the Supplementary Data .Chemical Reactions Analysis
The chemical reactions involving this compound are diverse. For instance, it can undergo transesterification, a useful transformation in organic synthesis . The reaction of tert-butyl esters with SOCl2 at room temperature provides acid chlorides in very good yields .Physical and Chemical Properties Analysis
This compound has a refractive index of 1.449 (lit.), a boiling point of 224-225 °C (lit.), and a density of 1.016 g/mL at 25 °C (lit.) . Ester molecules are polar but have no hydrogen atom attached directly to an oxygen atom, which results in considerably lower boiling points than their isomeric carboxylic acids counterparts .Scientific Research Applications
1. Synthesis of 5-Substituted Pyrroles
5-Hexynoic acid tert-butyl ester plays a role in the synthesis of 5-substituted pyrroles, a class of organic compounds with applications in pharmaceuticals and dyes. Wasserman et al. (2004) demonstrated that the tert-butyl ester of 3-methoxy-2-pyrrole carboxylic acid reacts with singlet oxygen, leading to peroxidic intermediates. These intermediates undergo coupling with various nucleophiles to produce 5-substituted pyrroles, valuable for prodigiosin synthesis, a potent immunosuppressive and anticancer agent (Wasserman et al., 2004).
2. Stereoselective Synthesis in Pharmaceutical Applications
The tert-butyl ester is also employed in stereoselective synthesis, a crucial aspect of pharmaceutical research. Wolberg et al. (2001) describe using a tert-butyl ester in a chemoenzymatic process to synthesize all four stereoisomers of tert-butyl 6-chloro-3,5-dihydroxy-hexanoate. This process is significant for generating chiral compounds, essential in the development of pharmaceuticals (Wolberg et al., 2001).
3. Catalysis and Polymer Chemistry
In the field of polymer chemistry, tert-butyl esters, such as this compound, are instrumental. For example, Hotta et al. (2020) demonstrated that tert-butyl esters function as chain transfer agents in the cationic copolymerization of vinyl ether and oxirane. This discovery has implications for the design and synthesis of polymers with specific end-group functionalities, which are critical in material science and engineering (Hotta et al., 2020).
4. Nanoparticle Surface Modification
The tert-butyl ester is also significant in nanoparticle surface chemistry. Frantz et al. (2004) explored the use of a tert-butyl phosphonate ester for anchoring groups on the surface of nanoparticles. This technique is pivotal in the field of nanotechnology, where surface modification of nanoparticles is essential for developing new materials and applications (Frantz et al., 2004).
Mechanism of Action
Target of Action
Tert-butyl Hex-5-ynoate, also known as 5-Hexynoic acid tert-butyl ester, primarily targets fungi . It binds to the cell membrane of fungi, disrupting their membrane integrity .
Mode of Action
The compound interacts with the cell membrane of fungi, leading to disruption of their membrane integrity . This interaction inhibits the growth and development of the fungi .
Biochemical Pathways
It can be inferred that the compound affects the pathways related to the maintenance of cell membrane integrity in fungi . The disruption of these pathways leads to inhibited growth and development of the fungi .
Pharmacokinetics
Given its use as a fungicide, it can be inferred that the compound is likely to have good bioavailability in the target organisms .
Result of Action
The primary result of Tert-butyl Hex-5-ynoate’s action is the inhibition of fungal growth and development . By disrupting the integrity of the fungal cell membrane, the compound prevents the fungi from proliferating .
Action Environment
Given its use in agriculture and forestry, it can be inferred that factors such as temperature, humidity, and ph could potentially influence its action .
Safety and Hazards
Future Directions
The future directions for the use of 5-Hexynoic acid tert-butyl ester could involve its application in the synthesis of complex molecules such as paclitaxel, prunustatin A, (±)-9-acetoxyfukinanolide, and (±)-velloziolone . Additionally, the development of more environmentally benign, selective, and mild reagents for the deprotection of tert-butyl esters is a promising area of research .
Properties
IUPAC Name |
tert-butyl hex-5-ynoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-5-6-7-8-9(11)12-10(2,3)4/h1H,6-8H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHIPLUJCVSEZTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601307865 | |
| Record name | 1,1-Dimethylethyl 5-hexynoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601307865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73448-14-3 | |
| Record name | 1,1-Dimethylethyl 5-hexynoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73448-14-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 5-hexynoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601307865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2E)-3-[4-(5-Propylpyridin-2-YL)phenyl]acrylic acid](/img/structure/B3152280.png)
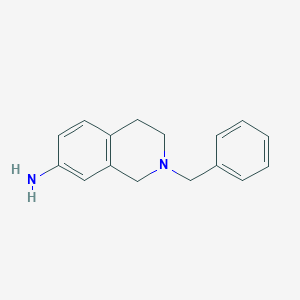
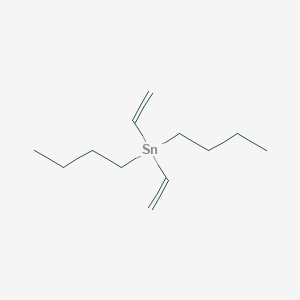

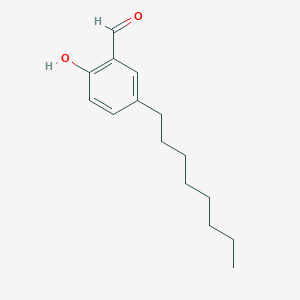
![N1-[4-(Acetylamino)phenyl]glycinamide hydrochloride](/img/structure/B3152315.png)
![Methyl 4-[(cyclopentylamino)methyl]benzoate](/img/structure/B3152323.png)
